t-Boc-N-Amido-PEG4-Ms
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-N-Amido-PEG4-Ms: is a chemical compound that contains a tert-butoxycarbonyl (t-Boc) protecting group and a mesyl (Ms) group. The t-Boc group can be removed under acidic conditions to form a free amine, which can then be conjugated to carboxylic acid-bearing biomolecules through amide coupling. The mesyl group is a good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Ms typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (t-Boc) group under acidic conditions.
Attachment of the Polyethylene Glycol (PEG) Spacer: The PEG spacer is introduced to increase the water solubility of the compound.
Introduction of the Mesyl Group: The mesyl group is introduced as a good leaving group for nucleophilic substitution reactions
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The mesyl group can be easily replaced by thiol and amino groups through nucleophilic substitution reactions.
Deprotection: The t-Boc group can be removed under acidic conditions to form a free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-Boc group
Major Products Formed:
Free Amine: Formed after the removal of the t-Boc group.
Substituted Products: Formed after nucleophilic substitution reactions
Scientific Research Applications
Chemistry:
Linker in Conjugation Reactions: Used as a linker in the synthesis of complex molecules, including antibody-drug conjugates
Biology:
Bioconjugation: Facilitates the attachment of biomolecules, enhancing their solubility and stability
Medicine:
Drug Delivery: The PEG spacer increases the water solubility of drugs, improving their bioavailability
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional groups
Mechanism of Action
The mechanism of action of t-Boc-N-Amido-PEG4-Ms involves the removal of the t-Boc protecting group under acidic conditions to form a free amine. This free amine can then participate in nucleophilic substitution reactions, where the mesyl group acts as a leaving group. The PEG spacer enhances the solubility and stability of the compound .
Comparison with Similar Compounds
t-Boc-N-Amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.
t-Boc-N-Amido-PEG4-Acid: Contains a terminal carboxylic acid and a t-Boc protected amino group.
t-Boc-N-Amido-PEG5-Ms: Similar to t-Boc-N-Amido-PEG4-Ms but with a longer PEG spacer.
Uniqueness: this compound is unique due to its specific combination of a t-Boc protecting group and a mesyl group, along with a PEG4 spacer that enhances its solubility and stability .
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO8S/c1-14(2,3)23-13(16)15-5-6-19-7-8-20-9-10-21-11-12-22-24(4,17)18/h5-12H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCXXPVRZCVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.